molecular formula C13H18N6 B2907095 3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine CAS No. 887361-22-0

3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine

Cat. No.: B2907095
CAS No.: 887361-22-0
M. Wt: 258.329
InChI Key: CVKXRAMSWKUKGD-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been widely studied in medicinal chemistry due to their diverse biological and pharmaceutical activities . They are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of certain precursors, followed by cyclization . The specific synthesis process can vary depending on the desired pyrimidine derivative.


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . These techniques can provide detailed information about the compound’s electronic structure and molecular behavior.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific compound and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting point and NMR data, can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely, depending on their specific biological or pharmaceutical activity. For example, some pyrimidine derivatives have been found to inhibit the expression of certain proteins, leading to their antifibrotic activity .

Future Directions

The future research directions for pyrimidine derivatives are vast, given their wide range of biological and pharmaceutical activities. Continued research into the synthesis, properties, and potential applications of new pyrimidine derivatives is expected .

Properties

IUPAC Name

3-methyl-1-N,1-N'-di(pyrimidin-2-yl)butane-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-10(2)9-11(18-12-14-5-3-6-15-12)19-13-16-7-4-8-17-13/h3-8,10-11H,9H2,1-2H3,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXRAMSWKUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC1=NC=CC=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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